5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine
CAS No.: 881041-78-7
Cat. No.: VC2013771
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881041-78-7 |
|---|---|
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 5-ethyl-2-(pyrrolidin-2-ylmethyl)pyridine |
| Standard InChI | InChI=1S/C12H18N2/c1-2-10-5-6-12(14-9-10)8-11-4-3-7-13-11/h5-6,9,11,13H,2-4,7-8H2,1H3 |
| Standard InChI Key | DXHITMAEHYBQOL-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(C=C1)CC2CCCN2 |
| Canonical SMILES | CCC1=CN=C(C=C1)CC2CCCN2 |
Introduction
Structural and Chemical Characteristics
Molecular Composition
The compound’s molecular formula is C₁₂H₁₈N₂, with a molecular weight of 190.28 g/mol . Its structure comprises:
-
Pyridine ring: A six-membered aromatic ring containing one nitrogen atom.
-
Ethyl substituent: Attached at position 5 of the pyridine ring.
-
2-Pyrrolidinylmethyl group: A pyrrolidine ring (five-membered saturated amine) connected via a methylene bridge to position 2 of the pyridine.
This configuration allows for potential hydrogen bonding and π-π interactions, influencing its reactivity and solubility.
Synthesis and Preparation
Industrial and Laboratory-Scale Production
Industrial synthesis may employ continuous-flow systems for scalability, though specific parameters (e.g., catalysts, solvents) remain proprietary. Academic research often relies on batch methods optimized for purity and yield.
Physical and Chemical Properties
| Property | Estimated Value | Analogous Compound |
|---|---|---|
| Boiling point | 150–200°C | 5-Ethyl-2-methylpyridine |
| Density | ~0.9–1.0 g/mL | 5-Ethyl-2-methylpyridine |
Precautions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume